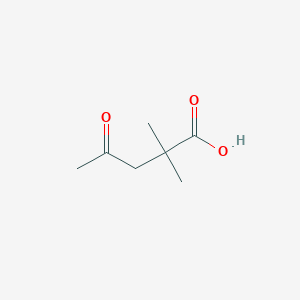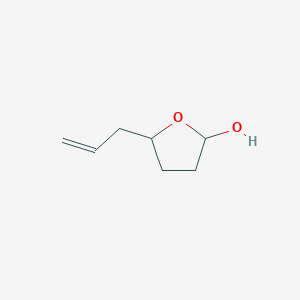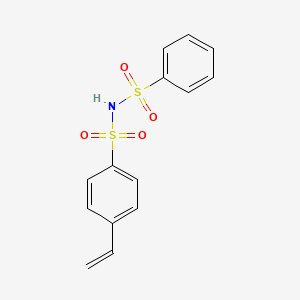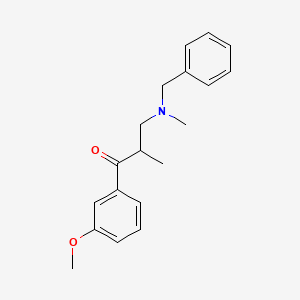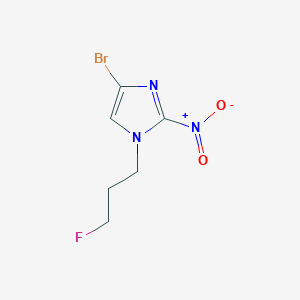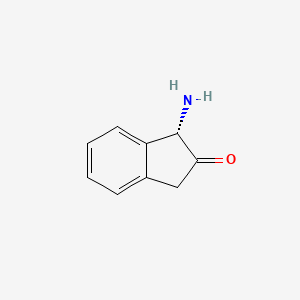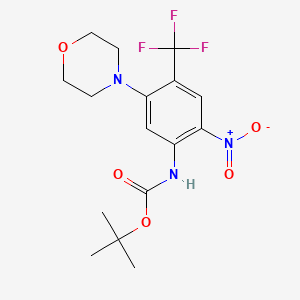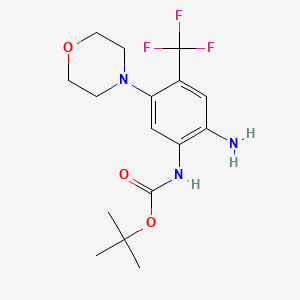
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline
Vue d'ensemble
Description
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline is a complex organic compound that belongs to the family of phenanthroline derivatives. Phenanthroline compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline typically involves multiple steps, starting with the bromination of 1,10-phenanthroline. The brominated intermediate is then subjected to alkylation with hexadecyloxy groups under specific reaction conditions. The process requires careful control of temperature, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain product standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially changing its coordination behavior with metal ions.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives with distinct properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized phenanthroline compounds.
Applications De Recherche Scientifique
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes, providing insights into their structure and function.
Medicine: Research into the compound’s potential as a therapeutic agent is ongoing, particularly in the development of metal-based drugs.
Industry: Its stability and reactivity make it valuable in industrial processes, such as catalysis and materials science.
Mécanisme D'action
The mechanism by which 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the metal ion and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the bromine and hexadecyloxy substituents.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of bromine and hexadecyloxy groups.
4,7-Diphenyl-1,10-phenanthroline: Another derivative with phenyl groups.
Uniqueness
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its coordination behavior with metal ions, making it suitable for specialized applications in catalysis, materials science, and medicinal chemistry.
Propriétés
IUPAC Name |
3,8-dibromo-5,6-dihexadecoxy-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70Br2N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-49-43-39-33-37(45)35-47-41(39)42-40(34-38(46)36-48-42)44(43)50-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36H,3-32H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVQCMPTCHWYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C2=C(C3=C1C=C(C=N3)Br)N=CC(=C2)Br)OCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


